![molecular formula C14H16O B14617476 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene CAS No. 60512-52-9](/img/structure/B14617476.png)
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is an organic compound with a complex structure that includes an ethoxymethyl group, a but-3-en-1-yn-1-yl group, and a methylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.
Introduction of the But-3-en-1-yn-1-yl Group: This step involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the but-3-en-1-yn-1-yl group to the benzene ring.
Final Assembly: The final step involves the attachment of the ethoxymethyl group to the but-3-en-1-yn-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Applications De Recherche Scientifique
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxymethyl and but-3-en-1-yn-1-yl groups can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the ethoxymethyl group.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ethoxymethyl group.
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Contains a pyridine ring instead of the benzene ring.
Uniqueness
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is unique due to the presence of both the ethoxymethyl and but-3-en-1-yn-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60512-52-9 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-[3-(ethoxymethyl)but-3-en-1-ynyl]-4-methylbenzene |
InChI |
InChI=1S/C14H16O/c1-4-15-11-13(3)7-10-14-8-5-12(2)6-9-14/h5-6,8-9H,3-4,11H2,1-2H3 |
Clé InChI |
GBKYHMTVABMNCL-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=C)C#CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
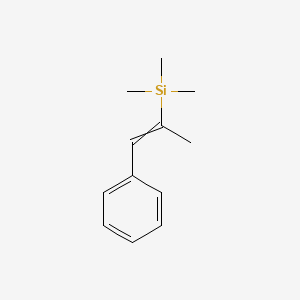
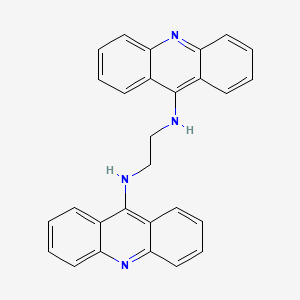


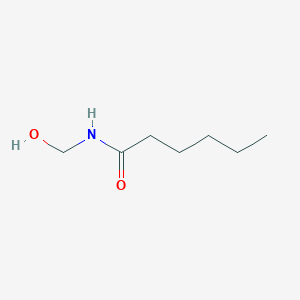
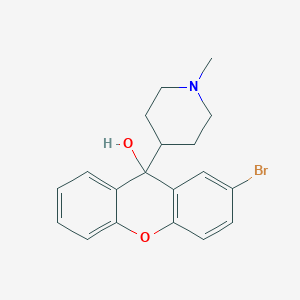


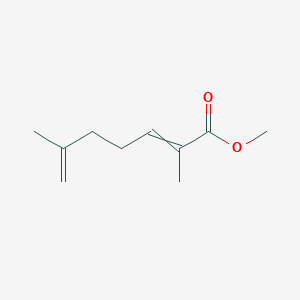
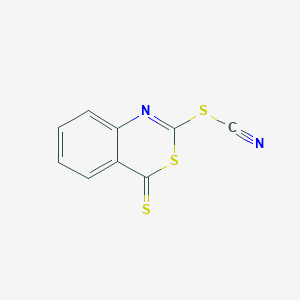

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)

